[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol
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Overview
Description
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol: is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound features a methanol group attached to the oxazole ring, which is further substituted with a 2-methoxyphenyl group
Mechanism of Action
Oxazoles
Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. They are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Methoxyphenyl Compounds
Methoxyphenyl is a functional group consisting of a phenyl ring bound to a methoxy (-OCH3) group. Compounds containing this group often have biological activity, and some are used in medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of a compound depends on its chemical structure and properties. Factors such as solubility, stability, and size can affect how it is absorbed, distributed, metabolized, and excreted by the body .
Biochemical Pathways
The compound’s interaction with biological targets can trigger various biochemical pathways, leading to different cellular responses. The exact pathways depend on the specific targets of the compound .
Environmental Factors
The compound’s stability, efficacy, and action can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazoles depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Comparison with Similar Compounds
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]amine: Similar structure but with an amine group instead of methanol.
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness: The uniqueness of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol lies in its specific functional groups and their arrangement. The presence of the methanol group provides unique reactivity and interaction potential, distinguishing it from other similar compounds. This makes it particularly valuable in applications where these specific interactions are crucial.
Properties
IUPAC Name |
[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARAPEJTMZWJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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